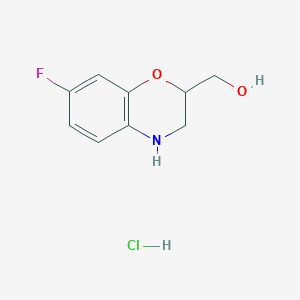

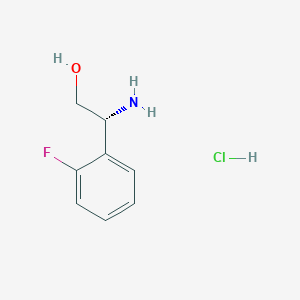

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1955556-82-7 . It has a molecular weight of 219.64 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for the compound is1S/C9H10FNO2.ClH/c10-6-1-2-8-9(3-6)13-7(5-12)4-11-8;/h1-3,7,11-12H,4-5H2;1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

“(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación

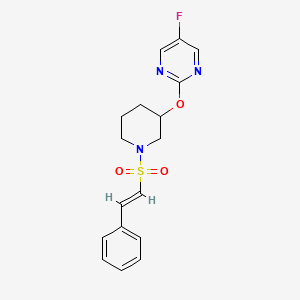

- Researchers have identified (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride as a positive allosteric modulator of AMPA receptors. These receptors are involved in synaptic transmission and memory processes .

- Beyond pharmacological applications, the compound has herbicidal potential. Scientists use it to study weed control and its selectivity toward desired crops.

AMPA Receptor Modulation

Herbicidal Properties

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that similar compounds, such as flumioxazin, act as inhibitors of protoporphyrinogen oxidase . This enzyme is crucial in the plant biosynthetic pathway for chlorophyll. Inhibition of this enzyme disrupts chlorophyll production, leading to stunted plant growth and ultimately death.

Biochemical Pathways

As mentioned above, (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride may affect the chlorophyll biosynthetic pathway by inhibiting the enzyme protoporphyrinogen oxidase . This disruption in chlorophyll production can lead to stunted plant growth and eventually death.

Result of Action

Propiedades

IUPAC Name |

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-6-1-2-8-9(3-6)13-7(5-12)4-11-8;/h1-3,7,11-12H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLBDBYOGUEHST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(N1)C=CC(=C2)F)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2369870.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2369872.png)

![N-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2369876.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2369878.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)

![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)

![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)

![methyl 2-{[4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2369888.png)